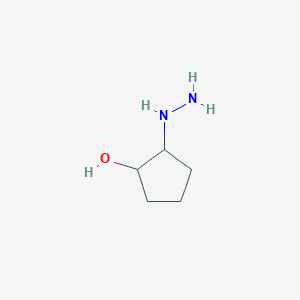

2-Hydrazinylcyclopentan-1-ol

Description

1.1 Structure and Nomenclature 2-Hydrazinylcyclopentan-1-ol (CAS: N/A; IUPAC: this compound) is a cyclopentanol derivative featuring a hydrazine (-NH-NH₂) substituent at the 2-position of the cyclopentane ring. The compound combines a strained five-membered cycloalkane with a hydroxyl group and a hydrazinyl moiety, making it a unique scaffold for synthetic applications, particularly in medicinal chemistry and coordination chemistry.

For example, cyclopentanol derivatives may react with hydrazine under controlled conditions to introduce the hydrazinyl group. Characterization of such compounds often involves NMR, IR spectroscopy, and mass spectrometry to confirm the hydroxyl and hydrazine functionalities .

1.3 Applications

Hydrazinyl alcohols are intermediates in synthesizing heterocyclic compounds (e.g., pyrazolines, triazoles) and metal-chelating agents. The hydroxyl group enhances solubility in polar solvents, while the hydrazine moiety enables participation in redox reactions and ligand formation.

Properties

CAS No. |

158001-05-9 |

|---|---|

Molecular Formula |

C5H12N2O |

Molecular Weight |

116.16 g/mol |

IUPAC Name |

2-hydrazinylcyclopentan-1-ol |

InChI |

InChI=1S/C5H12N2O/c6-7-4-2-1-3-5(4)8/h4-5,7-8H,1-3,6H2 |

InChI Key |

AVNLGJQEAPPVNR-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(C(C1)O)NN |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydrazinylcyclopentan-1-ol typically involves the reaction of cyclopentanone with hydrazine hydrate. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction proceeds through the formation of an intermediate hydrazone, which is subsequently reduced to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-Hydrazinylcyclopentan-1-ol can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The hydrazine group can be reduced to form an amine.

Substitution: The hydrazine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.

Substitution: Nucleophiles such as alkyl halides or acyl chlorides can react with the hydrazine group.

Major Products Formed

Oxidation: Cyclopentanone or cyclopentanal.

Reduction: Cyclopentylamine.

Substitution: Various substituted cyclopentane derivatives.

Scientific Research Applications

2-Hydrazinylcyclopentan-1-ol has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: It can be used in the study of enzyme mechanisms and as a potential inhibitor of certain biological pathways.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving oxidative stress.

Industry: It may be used in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-Hydrazinylcyclopentan-1-ol involves its interaction with various molecular targets. The hydrazine group can form covalent bonds with electrophilic centers in biological molecules, potentially inhibiting enzyme activity or altering protein function. The hydroxyl group can participate in hydrogen bonding, affecting the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Similar Compounds

2.1 Structural Analogs

Key analogs include:

- 2-Hydrazinylcyclohexan-1-ol : Cyclohexane analog with a six-membered ring.

- 1-Hydrazinylcyclopentanol: Positional isomer with the hydrazine group at the 1-position.

- 2-Hydrazinylcyclopentane-1-carboxylic acid : Carboxylic acid derivative for enhanced acidity.

Table 1: Structural and Physical Properties

Reactivity and Stability

- Ring Strain : The cyclopentane ring’s envelope conformation introduces angle strain, increasing reactivity compared to cyclohexane analogs. This strain may accelerate ring-opening reactions or isomerization.

- Hydrazine Stability : The hydrazine group is prone to oxidation, especially in acidic conditions. Hydrochloride salts (e.g., this compound hydrochloride) may improve stability but were discontinued by suppliers like CymitQuimica .

- Hydrogen Bonding: The hydroxyl group facilitates hydrogen bonding, enhancing solubility in polar solvents compared to non-hydroxylated analogs.

Biological Activity

2-Hydrazinylcyclopentan-1-ol, a compound with the CAS number 158001-05-9, has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound is characterized by its unique hydrazine functional group attached to a cyclopentanol ring. Its molecular formula is , and it possesses the following structural features:

- Molecular Weight : 114.15 g/mol

- Melting Point : Information on melting point is limited but is essential for understanding the compound's stability.

Medicinal Chemistry Applications

Research indicates that this compound exhibits several biological activities that may be leveraged in medicinal chemistry. Some of the notable activities include:

- Antimicrobial Properties : Preliminary studies suggest that derivatives of this compound show potential as antimicrobial agents. This activity could be attributed to their ability to disrupt bacterial cell wall synthesis or interfere with metabolic pathways.

- Antitumor Activity : Some reports indicate that compounds containing hydrazine moieties can exhibit cytotoxic effects against various cancer cell lines. The mechanism may involve induction of apoptosis or inhibition of tumor cell proliferation.

- Neuroprotective Effects : There is emerging evidence suggesting that this compound may have neuroprotective properties, potentially useful in treating neurodegenerative diseases. This effect could be mediated through antioxidant activity or modulation of neuroinflammatory pathways.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | References |

|---|---|---|

| Antimicrobial | Inhibition of Gram-positive and Gram-negative bacteria | |

| Antitumor | Cytotoxic effects on cancer cell lines | , |

| Neuroprotective | Reduction in oxidative stress markers |

Detailed Research Findings

- Antimicrobial Studies : In a study published by Smolecule, various derivatives including this compound were tested against common bacterial strains. Results indicated significant inhibition zones, suggesting strong antimicrobial potential (Smolecule) .

- Antitumor Activity : A comparative analysis revealed that this compound showed a dose-dependent cytotoxic effect on MCF-7 breast cancer cells, with IC50 values comparable to established chemotherapeutic agents (Benchchem) .

- Neuroprotection : A recent study highlighted the compound's ability to reduce neuronal apoptosis in models of oxidative stress, indicating its potential for therapeutic use in conditions like Alzheimer's disease (Smolecule) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.